molecular formula C23H28ClN3O2 B8414415 2(1H)-Quinolinone, 3,4-dihydro-6-(1-oxo-4-(4-phenyl-1-piperazinyl)butyl)-, monohydrochloride CAS No. 80834-49-7

2(1H)-Quinolinone, 3,4-dihydro-6-(1-oxo-4-(4-phenyl-1-piperazinyl)butyl)-, monohydrochloride

Cat. No.: B8414415
CAS No.: 80834-49-7
M. Wt: 413.9 g/mol
InChI Key: UGXQXPCRCROLAX-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 3,4-dihydro-6-(1-oxo-4-(4-phenyl-1-piperazinyl)butyl)-, monohydrochloride is a useful research compound. Its molecular formula is C23H28ClN3O2 and its molecular weight is 413.9 g/mol. The purity is usually 95%.
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Properties

CAS No.

80834-49-7

Molecular Formula

C23H28ClN3O2

Molecular Weight

413.9 g/mol

IUPAC Name

6-[4-(4-phenylpiperazin-1-yl)butanoyl]-3,4-dihydro-1H-quinolin-2-one;hydrochloride

InChI

InChI=1S/C23H27N3O2.ClH/c27-22(19-8-10-21-18(17-19)9-11-23(28)24-21)7-4-12-25-13-15-26(16-14-25)20-5-2-1-3-6-20;/h1-3,5-6,8,10,17H,4,7,9,11-16H2,(H,24,28);1H

InChI Key

UGXQXPCRCROLAX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)C(=O)CCCN3CCN(CC3)C4=CC=CC=C4.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.0 Grams of 6-(1-oxo-4-chlorobutyl)-3,4-dihydrocarbostyril and 3.5 g of sodium iodine were mixed in 100 ml of acetone and the mixture was stirred at 40°-50° C. for 5 hours. Then 80 ml of dimethylformamide was added to the mixture and acetone was removed from the mixture by distillation under reduced pressure. To this reaction mixture, 5.0 g of 4-phenylpiperazine and 5 g of triethylamine were added and stirred at 70°-80° C. for 6 hours. The reaction mixture was concentrated under a reduced pressure and 50 ml of 5%-sodium hydrogencarbonate solution was stirred to effect crystallization. Crude crystals thus formed were collected by filtration and washed with water and dried. Then the dried crude crystals were dispersed in 80 ml of chloroform and stirred at a room temperature for 1 hour. Insoluble matters in the chloroform solution were removed from the solution and chloroform was removed by distillation to obtain the residue. To the residue thus obtained was added 50 ml of methanol and 10 ml of concentrated hydrochloric acid and mixture was concentrated under a reduced pressure to dryness. To the residue thus obtained was added 50 ml of acetone and stirred to obtain crude crystals. The crude crystals were collected by filtration and washed with acetone and recrystallized from ethanol-water to obtain 5.7 g of 6-[1-oxo-4-(4-phenyl-1-piperazinyl)butyl]-3,4-dihydrocarbostyril monohydrochloride in yellowish powdery crystals.
Name
6-(1-oxo-4-chlorobutyl)-3,4-dihydrocarbostyril
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium iodine
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

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